Cas no 1564-72-3 (2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-)

2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- structure
1564-72-3 structure
商品名:2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
CAS番号:1564-72-3
MF:C23H16O
メガワット:308.37254
CID:208874
PubChem ID:5388077

2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
    • (E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one
    • 1-(9-Anthryl)-3-phenyl-2-propen-1-one
    • 9-Anthryl-styrylketon
    • 9-Anthryl-styryl-keton
    • AC1NTT9W
    • CHEMBL442345
    • NSC281942
    • NSC631515
    • 1564-72-3
    • SCHEMBL11405387
    • DTXSID80419792
    • 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
    • NSC-631515
    • NSC-281942
    • (E)-1-(9-anthryl)-3-phenyl-prop-2-en-1-one
    • インチ: InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+
    • InChIKey: VRBVYRUYQIRTOW-CCEZHUSRSA-N
    • ほほえんだ: C1C2C(=CC3C(C=2C(=O)/C=C/C2C=CC=CC=2)=CC=CC=3)C=CC=1

計算された属性

  • せいみつぶんしりょう: 308.12018
  • どういたいしつりょう: 308.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

  • PSA: 17.07

2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12137814-1g
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
1564-72-3 97%
1g
$620 2024-07-18
Alichem
A229000322-1g
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
1564-72-3 97%
1g
675.80 USD 2021-06-15

2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 関連文献

2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-に関する追加情報

Introduction to 2-Propen-1-one, 1-(9-anthracenyl)-3-phenyl- (CAS No. 1564-72-3)

2-Propen-1-one, 1-(9-anthracenyl)-3-phenyl-, identified by its Chemical Abstracts Service (CAS) number 1564-72-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a conjugated system of an anthracene ring and a phenyl group attached to an acrylone backbone, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and bioactive molecules.

The molecular structure of 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- consists of a highly conjugated system, which includes an anthracene moiety linked to a phenyl group via an acrylone (propenone) bridge. This arrangement imparts exceptional photophysical properties, making the compound a promising candidate for applications in optoelectronic devices and photodynamic therapies. The presence of both aromatic rings enhances its stability and reactivity, allowing for diverse functionalization strategies that can be tailored for specific biological or material science applications.

In recent years, the study of conjugated organic molecules has seen remarkable advancements, particularly in the context of their applications in organic electronics and pharmaceuticals. The anthracene-based derivatives, such as 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl-, have been extensively investigated for their ability to exhibit strong fluorescence and phosphorescence properties. These characteristics are highly desirable in the development of sensors, light-emitting diodes (LEDs), and organic photovoltaics (OPVs). For instance, researchers have demonstrated that this compound can be used to create highly efficient light-emitting materials by leveraging its inherent fluorescence properties.

Moreover, the pharmaceutical relevance of 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- cannot be overstated. The anthracene moiety is known for its biological activity and has been explored in various therapeutic contexts. Studies have shown that anthracene derivatives can interact with biological targets such as DNA and proteins, making them potential candidates for drug development. The phenyl group further enhances the compound's ability to undergo selective binding interactions, which is crucial for designing molecules with high specificity. Recent research has highlighted the use of this compound in developing novel anticancer agents by exploiting its ability to induce apoptosis in cancer cells through photoactivated mechanisms.

The synthesis of 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- involves sophisticated organic transformations that require precise control over reaction conditions. Typically, the synthesis begins with the functionalization of anthracene derivatives followed by coupling with phenyl groups via acrylone intermediates. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are critical in ensuring that the final product retains its desired structural and functional properties.

The applications of 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- extend beyond pharmaceuticals into the realm of advanced materials. Its conjugated structure makes it an excellent candidate for use in organic semiconductors and conductive polymers. Researchers have explored its potential in fabricating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability of this compound to exhibit high charge carrier mobility has been demonstrated in several studies, suggesting its viability for use in next-generation electronic devices.

In addition to its electronic properties, 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- has shown promise in environmental sensing applications. Its fluorescence characteristics allow it to be used as a sensor for detecting various analytes, including metal ions and small molecules. For example, modifications to the anthracene core can enhance its selectivity for specific environmental pollutants, making it a useful tool for environmental monitoring.

The future prospects of 2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- are vast and exciting. Ongoing research aims to further optimize its synthesis methods to improve yield and scalability. Additionally, exploring new derivatives through structural modifications could unlock even more functionalities. The integration of this compound into hybrid systems with other materials may also lead to novel applications that are not yet fully realized.

In conclusion,2-propen-1-one, 1-(9-anthracenyl)-3-phenyl- (CAS No. 1564-72-3) is a multifaceted compound with significant potential in both pharmaceuticals and advanced materials science. Its unique structural features and exceptional photophysical properties make it a valuable asset for researchers seeking to develop innovative solutions across multiple disciplines.

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